7-Bromobenzo[c]isoxazol-3(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrNO2 |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
7-bromo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H |
InChI Key |
RVJXWSIHYSKYMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NOC2=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 7 Bromobenzo C Isoxazol 3 1h One
Vibrational Spectroscopy Analysis
Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups of 7-Bromobenzo[c]isoxazol-3(1H)-one. The presence of a carbonyl group (C=O) is typically confirmed by a strong absorption band in the region of 1650–1750 cm⁻¹. The isoxazole (B147169) ring itself also gives rise to characteristic vibrations. Aromatic C-H stretching vibrations are generally observed in the frequency range of 3100–3000 cm⁻¹, while the corresponding C-C stretching vibrations within the aromatic ring appear between 1600 cm⁻¹ and 1200 cm⁻¹. tsijournals.comvscht.cz The C-N stretching vibration is typically found in the range of 1385 ± 85 cm⁻¹. tsijournals.com
Table 1: Characteristic FT-IR Absorption Bands
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1650–1750 |
| Aromatic C-H Stretch | 3100–3000 tsijournals.comvscht.cz |
| Aromatic C-C Stretch | 1600–1200 tsijournals.com |
| C-N Stretch | 1385 ± 85 tsijournals.com |
Correlation of Theoretical and Experimental Vibrational Frequencies
To further validate the experimental findings, a correlation between theoretical and experimental vibrational frequencies is often performed. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectrum of the molecule. tsijournals.com By comparing the calculated frequencies with the experimental FT-IR data, a more detailed and accurate assignment of the observed vibrational modes can be achieved. This comparative analysis helps to confirm the proposed structure and provides deeper insight into the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
High-Resolution ¹H NMR Chemical Shift Assignments and Spin Systems
High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in this compound. The chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern. Protons on a bromine-substituted aromatic ring typically show characteristic shifts in the range of δ 7.0–8.0 ppm. The number of signals, their splitting patterns (multiplicity), and their integration values allow for the assignment of each proton to its specific position on the benzoisoxazolone core. The coupling between adjacent protons gives rise to spin systems that can be analyzed to confirm the relative positions of the substituents on the aromatic ring.
Table 2: Representative ¹H NMR Data for Aromatic Protons
| Proton Type | Typical Chemical Shift (δ) Range (ppm) |
| Aromatic Protons (general) | 7.0–8.0 |
Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment of each proton.
¹³C NMR Chemical Shift Analysis for Carbon Framework Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. The signals corresponding to the carbons of the benzisoxazolone ring provide definitive evidence for the core structure. The position of the bromine substituent influences the chemical shifts of the adjacent carbon atoms, further aiding in the structural confirmation.
Table 3: General ¹³C NMR Chemical Shift Ranges
| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |
| Aromatic Carbons | 100–150 |
| Carbonyl Carbon | 160–180 |
Note: These are general ranges and the exact values will vary.
Mass Spectrometry for Molecular Formula Verification
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to verify its elemental composition through its isotopic pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular formula of this compound, which is C₇H₄BrNO₂. This technique provides a highly accurate mass measurement of the molecular ion. The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The theoretical monoisotopic mass of the compound is 212.9425 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.
X-ray Crystallography for Solid-State Structure Elucidation
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Such an analysis would provide definitive proof of its three-dimensional structure in the solid state. Although data is not available for the specific title compound, analysis of closely related structures, such as other brominated benzisoxazole derivatives, provides a basis for predicting its structural characteristics.
Determination of Crystal System and Space Group
Without experimental data, the crystal system and space group for this compound cannot be specified. This information is fundamental to describing the symmetry and packing of the molecule in a crystal lattice and can only be determined through single-crystal X-ray diffraction analysis.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Detailed bond lengths, bond angles, and dihedral angles for this compound are not available due to the absence of a published crystal structure. This data is essential for precisely defining the molecular geometry.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
A definitive analysis of the specific intermolecular and intramolecular interactions for this compound is not possible without crystallographic data. However, based on its molecular structure, several types of interactions would be anticipated in the solid state. The N-H group is a potential hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen and nitrogen atoms of the isoxazole ring could act as hydrogen bond acceptors. Furthermore, the bromine atom could participate in halogen bonding, an interaction where the electrophilic region on the halogen atom interacts with a nucleophile. The planar fused ring system also allows for potential π-stacking interactions between adjacent molecules.
Conformational Analysis in the Crystalline State
The conformational analysis of this compound in its crystalline state is contingent on the determination of its crystal structure. The molecule itself is largely rigid due to the fused aromatic and isoxazole rings. The primary conformational aspect to be determined would be the planarity of the bicyclic system and the relative arrangement of molecules within the crystal lattice.
Chemical Reactivity and Transformation Pathways of 7 Bromobenzo C Isoxazol 3 1h One
Reactivity at the Bromine Substituent
The bromine atom on the benzene (B151609) ring of the benzo[c]isoxazolone core is the most reactive site for various chemical transformations. Its presence allows for a range of synthetic manipulations, making the compound a valuable intermediate in the synthesis of more complex molecules. evitachem.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 7-Bromobenzo[c]isoxazol-3(1H)-one readily participates in these reactions, enabling the introduction of diverse aryl, vinyl, and alkyl groups. nih.gov
The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net this compound is a suitable substrate for this reaction, allowing for the synthesis of various 7-arylbenzo[c]isoxazol-3(1H)-one derivatives. The reaction is compatible with a broad range of functional groups on the arylboronic acid, including electron-donating and electron-withdrawing substituents. researchgate.net
A typical procedure involves reacting this compound with an arylboronic acid in a solvent system like a mixture of dioxane, ethanol, and water, with a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like cesium carbonate (Cs₂CO₃). nih.gov Microwave irradiation can sometimes be employed to accelerate the reaction. nih.govresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 7-Bromo-Substituted Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C)/Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | Reflux/48 | 0 | nih.gov |
| 2 | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | DMF | Reflux/48 | trace | nih.gov |
| 3 | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O (3/1.5/0.5) | 140 MW/2 | 70 | nih.gov |
| 4 | Phenylboronic acid | PdCl₂(dppf) | - | - | - | - | researchgate.net |
| 5 | Various arylboronic acids | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | MW | Good to excellent | researchgate.net |
This table presents data for analogous Suzuki-Miyaura reactions on similar 7-bromo-substituted heterocyclic systems to illustrate typical conditions and outcomes, as direct data for this compound was not extensively available in the provided search results.
The Stille coupling reaction provides another avenue for C-C bond formation by coupling the organohalide with an organotin reagent, catalyzed by palladium. psu.edunih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. psu.edu While specific examples for this compound are not detailed in the provided search results, the reactivity of the bromo-substituent makes it a plausible substrate for such transformations. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. psu.edu
Other palladium-catalyzed reactions, such as the Heck reaction (coupling with alkenes) and Sonogashira reaction (coupling with terminal alkynes), are also conceivable with this compound, further expanding its synthetic utility for creating diverse molecular architectures. nih.gov
Nucleophilic Aromatic Substitution (SₙAr) Reactions
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SₙAr to occur, the aromatic ring must be electron-deficient, a condition often facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comyoutube.com The bromine atom on this compound can act as a leaving group in SₙAr reactions, although the reactivity is influenced by the electronic nature of the benzisoxazolone core.
This compound can react with various nucleophiles, including alkoxides (O-nucleophiles), thiolates (S-nucleophiles), and amines (N-nucleophiles), to form the corresponding substituted products. evitachem.comnih.gov The reaction typically requires a strong nucleophile and may necessitate elevated temperatures. youtube.comyoutube.com For instance, the reaction of a similar compound, 4,7-dibromobenzo[d] evitachem.comnih.govthiadiazole, with morpholine (B109124) (an N-nucleophile) resulted in the selective substitution of the bromine at the 4-position, highlighting the differential reactivity of halogen substituents based on their position on the heterocyclic system. mdpi.com While specific studies on the SₙAr reactions of this compound with a wide range of nucleophiles are not extensively documented in the search results, the general principles of SₙAr suggest that such transformations are feasible. beilstein-journals.orgmdpi.com
Table 2: Plausible Products from SₙAr Reactions of this compound
| Nucleophile | Product Structure | Product Name |
|---|---|---|
| RO⁻ | 7-Alkoxybenzo[c]isoxazol-3(1H)-one | |
| RS⁻ | 7-(Alkylthio)benzo[c]isoxazol-3(1H)-one | |
| R₂NH | 7-(Dialkylamino)benzo[c]isoxazol-3(1H)-one |
This table illustrates the expected products from the reaction of this compound with representative nucleophiles based on general SₙAr principles.
C-H Activation and Direct Arylation Reactions
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. beilstein-journals.orgnih.gov In this approach, a C-H bond on one aromatic ring is directly coupled with an aryl halide. While the primary reactivity of this compound involves its bromine substituent, the benzo[c]isoxazolone core itself possesses C-H bonds that could potentially participate in direct arylation reactions under specific catalytic conditions. organic-chemistry.orgnih.govrsc.org
For instance, palladium catalysts can facilitate the coupling of heterocycles with aryl halides. beilstein-journals.orgnih.gov The regioselectivity of such reactions is a critical aspect, often directed by the inherent electronic properties of the heterocyclic substrate or by directing groups. beilstein-journals.orgorganic-chemistry.org While no direct examples of C-H activation on the this compound scaffold are provided, the broader field of C-H activation suggests this as a potential, albeit less explored, reaction pathway for this compound. nih.gov
Reactivity of the Isoxazolone Ring System
The benzo[c]isoxazol-3(1H)-one core possesses a unique reactivity profile stemming from the inherent properties of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. wikipedia.org This structural arrangement leads to a delicate balance of electron-rich and electron-deficient centers, making it susceptible to a variety of transformations.
Oxidation and Reduction Pathways of the Heterocyclic Core
The isoxazole ring within the this compound structure can undergo both oxidation and reduction, leading to alterations in the compound's electronic properties. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the isoxazole moiety is known to participate in such reactions.
Reductive processes, however, have been shown to be a significant metabolic pathway for related isoxazole-containing compounds. For instance, the anticoagulant razaxaban, which features a 1,2-benzisoxazole (B1199462) structure, undergoes reductive isoxazole ring opening as its primary metabolic clearance pathway in rats and dogs. nih.gov This reduction is catalyzed by NADH-dependent reductases in the liver and results in a stable benzamidine (B55565) metabolite. nih.gov This suggests that the isoxazolone ring in this compound could be susceptible to similar reductive cleavage under appropriate biological or chemical conditions.
Ring-Opening and Ring-Closing Transformations
The isoxazole ring is known for its propensity to undergo ring-opening reactions, often initiated by the cleavage of the weak N-O bond. wikipedia.orgresearchgate.net This can be triggered by various stimuli, including UV irradiation, which can cause the ring to collapse and rearrange into an oxazole (B20620) through an azirine intermediate. wikipedia.org
In the context of metabolic pathways, the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes a unique N-O bond cleavage to form its active metabolite. researchgate.net This ring-opening is believed to proceed through a deprotonation at the C3 position, followed by N-O bond cleavage. researchgate.net Similarly, deprotonation at the C3 position of isoxazole in the gas phase can lead to cleavage of the O-N bond and ring opening. nsf.gov
More complex transformations involving ring-opening have been observed under transition metal catalysis. For instance, Cp*Co(III)-catalyzed ring opening of 7-phenylbenzo[c]isoxazole derivatives can trigger an intramolecular C-H amination via electrocyclization to form carbazole (B46965) derivatives. acs.org This demonstrates a novel pathway for the functionalization of the benzo[c]isoxazole core.
Ring-closing reactions are fundamental to the synthesis of the isoxazolone ring system itself. A common synthetic route involves the cyclization of precursors, such as the reaction of 4-bromo-2-fluorobenzonitrile (B28022) with N-hydroxyacetamide. This process involves a nucleophilic attack of the hydroxylamine (B1172632) derivative on the nitrile carbon to initiate ring closure.
Electrophilic and Nucleophilic Additions to the Isoxazole Moiety
The isoxazole ring can participate in both electrophilic and nucleophilic reactions, although its reactivity is nuanced. Generally, isoxazoles are considered electron-rich azoles, but their reactivity towards electrophiles can be poor. wikipedia.orgresearchgate.net Electrophilic aromatic substitution on the isoxazole ring itself is not always straightforward due to potential instability under acidic conditions. researchgate.net However, with appropriate activation, such as the presence of electron-donating groups, intramolecular electrophilic aromatic substitution can be achieved. researchgate.net For unsubstituted isoxazoles, electrophilic substitution is known to favor the 4-position. reddit.com
Nucleophilic attack is a more common mode of reactivity for isoxazoles, particularly when activated by electron-withdrawing groups. For example, 5-nitroisoxazoles readily undergo aromatic nucleophilic substitution (SNAr) reactions with various nucleophiles. researchgate.netnih.gov In the case of this compound, the bromine atom's electron-withdrawing effect increases the electrophilicity of the isoxazole ring, enhancing its reactivity towards nucleophilic substitution. The bromine atom itself can be displaced by nucleophiles like amines or thiols. evitachem.com
Influence of the Bromine Substituent on Overall Reactivity
The bromine atom at the 7-position exerts a significant influence on the reactivity of the entire this compound molecule. This influence is twofold, stemming from both electronic effects and its role in directing the regioselectivity of further chemical modifications.
Electronic Effects and Their Impact on Reaction Sites
The bromine atom is an electron-withdrawing group, which has a profound impact on the electronic structure of the benzo[c]isoxazolone system. This electron-withdrawing nature increases the electrophilicity of the isoxazole ring, making it more susceptible to nucleophilic attack. The p-π conjugation between the p-electrons of the bromine and the π-electrons of the aromatic ring can also influence the molecule's optical and electronic properties. researchgate.net
Compared to other halogens, bromine offers a balance between reactivity and stability. While iodine has higher polarizability and chlorine has a weaker electron-withdrawing effect, bromine provides a good leaving group for cross-coupling reactions without rendering the molecule overly unstable. The incorporation of bromine atoms into related heterocyclic systems has been shown to enhance their electron deficiency, thereby increasing their reactivity in aromatic nucleophilic substitution reactions. mdpi.com
Regioselectivity in Further Functionalizations
The bromine substituent is a key functional handle for further diversification of the this compound scaffold. Its presence allows for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of new carbon-carbon bonds. This makes the compound a valuable intermediate for the synthesis of more complex molecules.
The position of the bromine atom at C7 also directs the regioselectivity of subsequent reactions. In electrophilic aromatic substitution reactions, the bromine atom typically directs incoming electrophiles to the positions meta to it on the benzene ring. This directing effect, combined with the inherent reactivity of the isoxazolone ring, allows for controlled and predictable functionalization of the molecule.
Theoretical and Computational Investigations of 7 Bromobenzo C Isoxazol 3 1h One
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. researchgate.net It is favored for its balance of accuracy and computational cost. DFT calculations can determine various electronic properties by approximating the electron density of the molecule. These properties include the energies of frontier molecular orbitals, the distribution of electrostatic potential, and the partial charges on individual atoms, all of which are fundamental to understanding molecular reactivity. researchgate.netresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netcsic.es
Interactive Table: Representative Frontier Orbital Energies The following table is a representative example to illustrate the type of data obtained from a DFT calculation. The values are not the actual calculated data for 7-Bromobenzo[c]isoxazol-3(1H)-one.
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.8 eV | Indicates electron-donating capability. More negative values suggest a lower tendency to donate electrons. |
| ELUMO | -2.1 eV | Indicates electron-accepting capability. Less negative or positive values suggest a lower tendency to accept electrons. |
| Energy Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient or acidic and are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl and isoxazole (B147169) ring, as well as the nitrogen atom, due to their high electronegativity. The bromine atom would also exhibit a region of negative potential. Conversely, the hydrogen atom attached to the nitrogen (N-H) and the protons on the benzene (B151609) ring would be associated with regions of positive potential, indicating they are the most acidic sites. nih.govresearchgate.net
DFT calculations can quantify the distribution of electrons across a molecule by calculating the partial atomic charges on each atom. Methods like Mulliken population analysis are used to partition the total electron density among the constituent atoms. This analysis helps in understanding the polarity of bonds and the reactivity of different atomic sites.
In this compound, the oxygen, nitrogen, and bromine atoms are expected to carry negative partial charges due to their higher electronegativity compared to the carbon atoms. The carbonyl carbon and the carbon atom bonded to the bromine would likely exhibit positive partial charges, making them potential sites for nucleophilic attack. Understanding this charge distribution is vital for predicting how the molecule will interact with other reagents. researchgate.net
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule. Computational methods can calculate the energy of different possible conformations (or isomers) to determine the one with the lowest energy, which corresponds to the most stable and abundant form. For this compound, the fused benzo[c]isoxazole ring system is largely planar. The primary conformational question would involve the orientation of the hydrogen atom on the nitrogen. DFT calculations can optimize the molecular geometry to find the most stable structure, providing precise bond lengths, bond angles, and dihedral angles that characterize its shape.
Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies corresponding to the different normal modes of a molecule, a theoretical spectrum can be generated. nih.gov Comparing this predicted spectrum with experimental data helps in assigning the observed absorption bands to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov
For this compound, key vibrational modes would include:
C=O stretching: A strong absorption band, typically in the range of 1700-1750 cm⁻¹.
N-H stretching: A band typically appearing in the region of 3200-3400 cm⁻¹.
Aromatic C-H stretching: Vibrations usually found above 3000 cm⁻¹.
C-Br stretching: A vibration expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
C=C and C=N stretching: Vibrations associated with the aromatic and isoxazole rings, often occurring in the 1450-1600 cm⁻¹ region.
These theoretical predictions can be invaluable for confirming the structure of newly synthesized compounds. nih.gov
UV/Vis Absorption Spectra Prediction (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method widely used for calculating the electronic absorption spectra of molecules. By simulating the excitation of electrons from occupied to unoccupied molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would typically be performed on a geometry optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). To account for the influence of the chemical environment, these calculations are often coupled with a solvent model, such as the Polarizable Continuum Model (PCM). researchgate.netrsc.orgresearchgate.net The simulated spectrum is then compared with experimental data to validate the computational approach and assign the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net
Studies on analogous heterocyclic systems like benznidazole (B1666585) and sulfamethoxazole (B1682508) have shown that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra. researchgate.netnih.gov For this compound, the main absorption bands are expected to arise from π→π* transitions within the aromatic system. The bromine substituent and the isoxazolone ring will modulate the energies of the frontier molecular orbitals, thereby influencing the precise location of the absorption maxima. While specific published data for this compound is scarce, a hypothetical set of results from a TD-DFT/PCM calculation in a solvent like methanol (B129727) is presented below.
| Excitation | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 315 | 0.18 | HOMO → LUMO |
| S0 → S2 | 280 | 0.35 | HOMO-1 → LUMO |
| S0 → S3 | 245 | 0.12 | HOMO → LUMO+1 |
Reaction Mechanism Studies
This compound is a versatile building block, known to participate in reactions such as nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Computational studies are instrumental in mapping the potential energy surfaces of these reactions, identifying intermediates and transition states, and determining the most favorable reaction pathways. acs.org
A key aspect of studying reaction mechanisms is the characterization of transition states (TS), which represent the highest energy point along the reaction coordinate. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy (E_a), a critical parameter that governs the reaction rate.
For this compound, two important reaction classes are computationally accessible:
Nucleophilic Aromatic Substitution (S_NAr): In an S_NAr reaction, a nucleophile attacks the carbon atom bearing the bromine, proceeding through a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the heterocyclic ring system. dalalinstitute.com DFT calculations can model the formation of this intermediate and the subsequent departure of the bromide ion, allowing for the calculation of activation energies for both steps.
Suzuki-Miyaura Cross-Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-compound with an organoboron species. libretexts.org The catalytic cycle consists of three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid (or ester), and reductive elimination to form the C-C bond and regenerate the catalyst. mdpi.com Computational studies on similar systems, like bromobenzene (B47551), have determined the activation barriers for each of these elementary steps, identifying the rate-determining step. nih.gov For instance, the oxidative addition of bromobenzene to a palladium catalyst has a calculated activation energy of around 2.6-9.6 kcal/mol, while the transmetalation step can be rate-limiting with a much higher barrier. nih.gov
The following table provides representative activation energies for the key steps in these reactions, based on computational studies of analogous bromo-aromatic compounds.
| Reaction Type | Elementary Step | Representative Ea (kcal/mol) |
|---|---|---|
| SNAr (with MeO-) | Formation of Meisenheimer Complex (TS1) | 15 - 20 |
| Loss of Leaving Group (TS2) | 5 - 10 | |
| Suzuki-Miyaura Coupling | Oxidative Addition | 5 - 10 |
| Transmetalation | 15 - 30 | |
| Reductive Elimination | 10 - 20 |
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the reactants and products. libretexts.org An IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation provides a continuous path from the reactant complex, through the transition state, to the product complex, thereby validating the calculated transition state structure and ensuring it belongs to the reaction of interest. libretexts.org For a reaction like the S_NAr of this compound, the IRC would trace the trajectory of the incoming nucleophile and the departing bromide ion.
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Implicit solvent models, such as the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM), are widely used to account for these effects. miami.edu These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution, creating a reaction field that in turn solvates the solute. researchgate.netmolcas.org
By performing calculations within a solvent continuum, chemists can obtain more accurate activation and reaction energies. For reactions involving charged species, such as the Meisenheimer intermediate in S_NAr, polar solvents will preferentially stabilize the charged intermediate and transition states relative to the neutral reactants, which can significantly lower the activation energy and accelerate the reaction rate. miami.edu The choice of solvent model and its parameters (e.g., the dielectric constant) is crucial for obtaining results that are comparable to experimental observations in solution.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) models aim to connect the molecular structure and its inherent electronic properties to its chemical reactivity. nih.gov For this compound, the key structural features influencing its reactivity are the electron-withdrawing isoxazolone ring and the C-Br bond at the 7-position. The bromine atom acts as both an electron-withdrawing group via induction and a potential leaving group in substitution reactions.
A powerful tool for quantifying structure-reactivity relationships in aromatic systems is the Hammett equation. wikipedia.org This equation describes a linear free-energy relationship that correlates reaction rates (k) or equilibrium constants (K) for a series of substituted aromatic compounds with the electronic properties of the substituents. The equation is given by:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant (hydrogen).
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent and quantifies its electronic effect. libretexts.org
ρ (rho) is the reaction constant, which is characteristic of a given reaction and its sensitivity to electronic effects. wikipedia.orgnih.gov
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values), as this stabilizes a negative charge that develops in the transition state. wikipedia.org Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups.
For this compound, the bromine atom is at a position analogous to a meta or para position relative to the reactive site in many reactions. The electronic effect of the bromine substituent can be quantified using its Hammett constant. By correlating experimental kinetic data for a series of related compounds with their respective Hammett constants, one can determine the ρ value for a specific reaction, offering deep insight into its mechanism. For nucleophilic aromatic substitution on the ring, a significant positive ρ value would be expected, confirming that the rate-limiting step involves the buildup of negative charge, consistent with the formation of a Meisenheimer intermediate. nih.gov
| Hammett Constant | Value for Bromine (para) | Value for Bromine (meta) | Interpretation |
|---|---|---|---|
| σp | +0.23 | - | Overall electron-withdrawing effect at the para position. |
| σm | - | +0.39 | Stronger inductive electron-withdrawing effect at the meta position. |
| σI (Inductive) | +0.44 | Indicates electron withdrawal through the sigma bond framework. | |
| σR (Resonance) | -0.19 | Indicates weak electron donation through pi-system resonance. |
Comparative Analysis with Non-brominated and Other Halogenated Analogs
A comprehensive understanding of the physicochemical properties of this compound can be achieved through a comparative analysis with its non-brominated parent compound, benzo[c]isoxazol-3(1H)-one, and other halogenated analogs. While direct computational studies on this compound are not extensively available in the public domain, the impact of halogen substitution on the electronic and structural properties of aromatic and heterocyclic systems has been a subject of considerable theoretical investigation. researchgate.netresearchgate.net This section will, therefore, draw upon established principles from computational studies on analogous compounds to infer the properties of the target molecule.
A comparative analysis with non-brominated and other halogenated analogs, such as those containing fluorine or chlorine, can provide insights into the specific influence of the bromine substituent. Generally, the effects of halogens on aromatic systems follow trends related to their electronegativity (F > Cl > Br) and atomic size (Br > Cl > F).
Structural Parameters
Computational studies on halogenated aromatic compounds consistently show a localized effect of the halogen substituent on the geometry of the aromatic ring. researchgate.net For this compound, the C-Br bond length is a key parameter. The introduction of the bulky bromine atom is also likely to cause minor distortions in the benzene ring, affecting adjacent bond lengths and angles to accommodate the substituent.
A hypothetical comparative table of selected bond lengths and angles for benzo[c]isoxazol-3(1H)-one and its 7-halogenated analogs is presented below, based on general principles observed in computational studies of similar compounds.
| Parameter | Benzo[c]isoxazol-3(1H)-one (Predicted) | 7-Fluorobenzo[c]isoxazol-3(1H)-one (Predicted) | 7-Chlorobenzo[c]isoxazol-3(1H)-one (Predicted) | This compound (Predicted) |
| C7-X Bond Length (Å) | N/A | ~1.35 | ~1.74 | ~1.90 |
| C6-C7 Bond Length (Å) | ~1.39 | ~1.38 | ~1.39 | ~1.39 |
| C1-C7 Bond Length (Å) | ~1.39 | ~1.38 | ~1.39 | ~1.39 |
| ∠C6-C7-C1 (°) | ~120 | ~121 | ~120.5 | ~120 |
Note: The values in this table are illustrative and based on general trends in computational chemistry. They are not derived from direct experimental or computational data for these specific molecules.
Electronic Properties
The electronic properties of this compound are significantly influenced by the bromine substituent. The high electronegativity of bromine leads to an inductive electron-withdrawing effect, which can decrease the electron density in the aromatic ring. researchgate.net This, in turn, can affect the molecule's reactivity towards electrophilic and nucleophilic reagents.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. researchgate.net In halogenated aromatic compounds, the introduction of a halogen atom generally leads to a lowering of both HOMO and LUMO energy levels and can affect the magnitude of the HOMO-LUMO gap. nih.gov
A comparative table of predicted electronic properties for benzo[c]isoxazol-3(1H)-one and its 7-halogenated analogs is provided below.
| Property | Benzo[c]isoxazol-3(1H)-one (Predicted) | 7-Fluorobenzo[c]isoxazol-3(1H)-one (Predicted) | 7-Chlorobenzo[c]isoxazol-3(1H)-one (Predicted) | This compound (Predicted) |
| HOMO Energy (eV) | High | Lower | Lower | Lower |
| LUMO Energy (eV) | High | Lower | Lower | Lower |
| HOMO-LUMO Gap (eV) | Large | Slightly Smaller | Smaller | Smaller |
| Dipole Moment (Debye) | Moderate | Higher | Higher | Higher |
Note: The trends in this table are based on general principles of halogen substitution in aromatic systems and are intended for comparative purposes.
The increased dipole moment in the halogenated analogs is a direct consequence of the introduction of the polar C-X bond. This enhanced polarity can influence the molecule's solubility and its interactions with polar solvents and biological targets.
Role As a Versatile Synthetic Building Block and Intermediate in Organic Chemistry
Synthesis of Complex Organic Molecules and Derivatives
The unique arrangement of atoms in 7-Bromobenzo[c]isoxazol-3(1H)-one provides multiple reaction sites, enabling its use as a foundational scaffold for synthesizing intricate organic molecules. The presence of the bromine atom is particularly significant, as it provides a handle for introducing a variety of functional groups through cross-coupling reactions.
The benzo[c]isoxazolone core is a key structural motif that can be elaborated upon to create larger, fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. For example, isoxazole (B147169) derivatives are used as precursors for the synthesis of isoxazole-fused heterocycles like isoxazolo[3,4-c]pyridines. researchgate.net The synthesis of such fused systems often involves the strategic modification of the isoxazole ring and its substituents. The reactivity of the isoxazole ring itself can be harnessed; for instance, palladium-catalyzed reactions followed by ring-opening of the benzisoxazole can lead to the formation of other important chemical scaffolds, such as 2-aminobenzophenones. researchgate.net This demonstrates the utility of the benzo[c]isoxazolone core not just as a fixed part of the final molecule, but as a reactive intermediate that facilitates the construction of entirely new ring systems. The synthesis of thiazole-fused quinazolinones from amino-substituted precursors further illustrates the general strategy of using one heterocyclic system to build another, more complex one. mdpi.com
The bromine atom at the 7-position of the benzene (B151609) ring is a critical feature for integrating the molecule into larger polycyclic aromatic and heteroaromatic compounds. Polycyclic aromatic compounds are important structural motifs with applications in materials science due to their unique optical and electronic properties. nih.gov The C-Br bond on the benzo[c]isoxazolone core is amenable to various cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.
By using palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, the bromine atom can be substituted with a wide array of aryl or heteroaryl groups. mdpi.com This allows for the direct linkage of the this compound scaffold to other aromatic systems, effectively building larger, conjugated molecules. This method has been successfully used to synthesize 3-arylbenzoisoxazoles from 2,1-benzisoxazole and aryl bromides through direct arylation, showcasing a powerful strategy for creating complex polycyclic structures. researchgate.net
Development of Novel Synthetic Methodologies
The reactivity of this compound and its analogs has made them useful tools for developing new and efficient synthetic methods. These methodologies often aim to increase molecular complexity in a controlled and efficient manner, which is a central goal in modern organic chemistry.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Isoxazole-containing compounds have been utilized in the development of novel MCRs. For instance, a two-step sequence involving a three-component Groebke−Blackburn−Bienayme reaction followed by a Suzuki coupling has been used to generate a library of complex molecules. researchgate.net In this case, a bromobenzaldehyde reagent is used in the initial MCR, and the resulting bromo-substituted intermediate is then diversified via palladium-catalyzed coupling. researchgate.net
Another example involves the use of 4-arylidene-isoxazol-5(4H)-one derivatives in a three-component reaction with isocyanides and acetylenic esters to produce highly substituted spiro heterocycles. nih.gov This catalyst-free approach highlights the ability of the isoxazolone scaffold to participate in complex cascade reactions, leading to significant increases in molecular complexity in a single step. nih.gov Microwave-assisted three-component syntheses have also been developed to create hybrid molecules containing both benzimidazole (B57391) and triazole rings, demonstrating the broad applicability of MCRs in heterocyclic chemistry. beilstein-journals.org
Table 1: Example of a Three-Component Reaction for Spiro Heterocycle Synthesis nih.gov This table illustrates the components used in a one-pot reaction to form complex spiro architectures based on an isoxazolone core.
| Component 1 | Component 2 | Component 3 | Resulting Scaffold |
| Alkyl Isocyanide | Acetylenic Ester | 4-Arylidene-isoxazol-5(4H)-one | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene |
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and the bromine atom of this compound makes it an ideal substrate for these transformations. These reactions allow for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the core structure.
The Suzuki-Miyaura reaction is a prominent example, where the bromine atom is replaced by an aryl or vinyl group from a boronic acid or ester partner. This reaction is widely used to create biaryl structures. mdpi.com Beyond the Suzuki reaction, other palladium-catalyzed transformations like direct C-H arylation offer alternative pathways for functionalization. researchgate.net In this approach, the C-H bonds of arenes are directly coupled with the brominated heterocycle, avoiding the need to pre-functionalize the coupling partner. researchgate.net The ability to control site-selectivity in such reactions is crucial and can often be achieved by modifying the ligands on the palladium catalyst or by taking advantage of directing groups within the substrate. nih.gov
Table 2: Diversification of Benzoisoxazole Core via Palladium-Catalyzed Arylation researchgate.net This table shows examples of aryl groups successfully coupled to a 2,1-benzisoxazole core using a palladium-catalyzed direct arylation reaction with aryl bromides.
| Aryl Bromide Partner | Catalyst System | Base | Product Type |
| 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ | KOAc | 3-(4-(Dimethylamino)phenyl)benzo[c]isoxazole |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | KOAc | 3-(4-Methoxyphenyl)benzo[c]isoxazole |
| 2-Bromothiophene | PdCl(C₃H₅)(dppb) | KOAc | 3-(Thiophen-2-yl)benzo[c]isoxazole |
| 3-Bromopyridine | PdCl(C₃H₅)(dppb) | KOAc | 3-(Pyridin-3-yl)benzo[c]isoxazole |
Potential in Advanced Materials Science Research (Non-Biological Applications)
The structural and electronic properties of molecules derived from this compound suggest their potential use in the field of materials science. The ability to construct large, conjugated polycyclic systems is relevant for the development of organic electronics. For instance, spiro heterocycles synthesized from isoxazolone derivatives are being explored as potential candidates for organic semiconductors and liquid crystals due to their unique three-dimensional structures and electronic properties. nih.gov
Furthermore, the incorporation of heteroatoms like nitrogen and oxygen, along with the potential to introduce other elements like phosphorus, can lead to materials with specific functionalities. nih.gov For example, related phosphorus-containing heterocyclic systems have been investigated for their flame-retardant properties. nih.gov The unique chemical properties of bromo-substituted heterocycles also make them valuable in the development of advanced polymers or coatings that require specific thermal or chemical stability. The synthesis of derivatives for use in photovoltaic materials is another area of active research for related benzisoxazole structures. evitachem.com
As a Scaffold for Optoelectronic Materials (e.g., OLEDs, Organic Solar Cells)
The unique structural and electronic properties of the benzo[c]isoxazolone core make this compound a compelling building block for the synthesis of advanced optoelectronic materials. Its utility in this domain is primarily centered on its role as a versatile precursor in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. wikipedia.org These reactions allow for the strategic introduction of various aryl and heteroaryl groups at the 7-position, enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules.
The benzo[c]isoxazolone moiety itself possesses inherent electronic characteristics that are advantageous for optoelectronic applications. The electron-withdrawing nature of the isoxazolone ring can be harnessed to create donor-acceptor (D-A) type architectures, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In such D-A systems, the benzo[c]isoxazolone unit can act as the acceptor component, facilitating charge separation and transport, which are critical processes for the functioning of these devices.
While direct reports detailing the performance of this compound in final device structures are not extensively documented, its potential is underscored by the widespread use of similar heterocyclic systems in the development of materials for optoelectronics. For instance, related benzimidazole and benzothiadiazole derivatives have been successfully incorporated into high-performance OLEDs, including those exhibiting thermally activated delayed fluorescence (TADF). frontiersin.orgbeilstein-journals.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to significantly higher internal quantum efficiencies in OLEDs. The ability to introduce a variety of donor groups onto the this compound scaffold through cross-coupling reactions opens up avenues for the rational design of novel TADF emitters.
The following table outlines the key properties of this compound that are relevant to its application in optoelectronic materials:
| Property | Significance in Optoelectronics |
| Presence of a reactive bromine atom | Enables facile functionalization via cross-coupling reactions (e.g., Suzuki, Stille) to introduce various organic moieties and tune electronic properties. wikipedia.org |
| Electron-accepting benzo[c]isoxazolone core | Facilitates the formation of donor-acceptor architectures crucial for charge separation and transport in OLEDs and OSCs. |
| Rigid, planar structure | Promotes intermolecular π-π stacking, which can enhance charge mobility in thin films. |
| Potential for derivatization | The core structure can be further modified to optimize solubility, thermal stability, and energy levels for specific device applications. |
Integration into Polymer Backbones or Supramolecular Assemblies
The versatility of this compound extends to the synthesis of functional polymers and the construction of ordered supramolecular assemblies. The reactive bromine atom serves as a key handle for incorporating the benzo[c]isoxazolone unit into larger molecular frameworks.
Supramolecular chemistry offers another avenue for the application of this compound. The design of molecules that can self-assemble into well-defined, ordered structures through non-covalent interactions is a powerful strategy for creating novel functional materials. researchgate.net The benzo[c]isoxazolone core, with its potential for hydrogen bonding (at the N-H group) and π-π stacking interactions, can be a key component in the design of such self-assembling systems.
By attaching specific recognition motifs to the 7-position of the molecule, it is possible to program the self-assembly process to form, for example, liquid crystalline phases, gels, or discrete nanoscale objects. These supramolecular structures can exhibit unique collective properties that are not present in the individual molecules, opening up possibilities for applications in sensing, catalysis, and drug delivery. While specific examples of supramolecular assemblies based on this compound are not yet widely reported, the principles of supramolecular design suggest its significant potential in this area.
The table below summarizes the key aspects of integrating this compound into polymeric and supramolecular systems:
| Application Area | Synthetic Strategy | Potential Properties and Applications |
| Conjugated Polymers | Polycondensation via cross-coupling reactions (e.g., Suzuki, Stille). wikipedia.org | Semiconducting materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs). |
| Supramolecular Assemblies | Introduction of recognition units to direct self-assembly via non-covalent interactions (hydrogen bonding, π-π stacking). researchgate.netmdpi.com | Functional materials with applications in sensing, catalysis, and nano-fabrication. |
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Reactivity Profiles for 7-Bromobenzo[c]isoxazol-3(1H)-one
The synthesis of this compound has been accomplished through several key pathways. A primary and effective method involves the cyclization of a substituted precursor, specifically the reaction of 4-bromo-2-fluorobenzonitrile (B28022) with N-hydroxyacetamide in the presence of a strong base. An alternative strategy is the direct and regioselective bromination of the parent benzo[c]isoxazol-3(1H)-one scaffold using standard brominating agents. These methods provide reliable access to the target compound for further investigation.
Interactive Table: Synthetic Methods for this compound
| Method | Precursors | Reagents | Key Features |
| Cyclization | 4-bromo-2-fluorobenzonitrile, N-hydroxyacetamide | Potassium tert-butoxide, DMF | Good yield and purity; proceeds at ambient temperature. |
| Direct Halogenation | Benzo[c]isoxazol-3(1H)-one | N-bromosuccinimide (NBS) or Br₂ | Requires precise temperature control for regioselectivity at the 7-position. |
The reactivity of this compound is largely dictated by the presence of the bromine atom on the benzene (B151609) ring and the inherent chemical nature of the isoxazolone core. The bromine atom serves as a versatile handle for a variety of transformations. It is particularly valuable as an intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of new carbon-carbon bonds. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of the aromatic ring, influencing its susceptibility to nucleophilic substitution reactions. The isoxazole (B147169) ring itself can participate in oxidation and reduction reactions, offering pathways to modify the core structure.
Unexplored Transformation Pathways and Novel Reaction Types
While substitution at the bromine position is a known pathway, several other transformations remain largely unexplored.
Advanced Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, the utility of this compound in other palladium-catalyzed reactions like Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions could be systematically investigated to create diverse libraries of C-N, C-C (alkynyl), and C-C (alkenyl) linked derivatives.
Reactivity of the Isoxazolone Ring: The stability of the isoxazolone ring under various conditions warrants further study. evitachem.com Probing its reactivity towards strong acids, bases, or potent nucleophiles could lead to novel ring-opening reactions, yielding highly functionalized anthranilic acid derivatives that are valuable in their own right.
Derivatization of the N-H Group: The nitrogen atom of the isoxazolone ring presents an opportunity for N-alkylation or N-arylation reactions. Introducing substituents at this position would significantly alter the compound's steric and electronic properties, potentially leading to new applications.
Metal-Halogen Exchange: The bromine atom could undergo metal-halogen exchange reactions, for instance with organolithium reagents, to generate a lithiated intermediate. This powerful nucleophile could then be trapped with various electrophiles, providing a route to a wide array of 7-substituted derivatives not accessible through cross-coupling.
Advanced Characterization Opportunities and Methodological Refinements
The structural confirmation of this compound and its derivatives currently relies on standard spectroscopic techniques. However, more advanced methods could provide deeper structural insights.
X-ray Crystallography: Obtaining a single crystal X-ray structure of the parent compound would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions in the solid state. This has been successfully applied to related heterocyclic systems to confirm their structure. mdpi.com
2D NMR Spectroscopy: While 1H and 13C NMR are routinely used, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals, which is especially crucial for more complex derivatives.
Solid-State NMR: For material applications where the compound might be in a solid or polymeric form, solid-state NMR could provide valuable information about the structure, polymorphism, and dynamics in the solid phase.
Interactive Table: Characterization Techniques for this compound
| Technique | Purpose | Typical Observations / Future Refinements |
| ¹H NMR | Confirms aromatic proton environments. | Characteristic shifts are observed around δ 7.0–8.0 ppm. Future work could involve detailed coupling constant analysis. |
| ¹³C NMR | Confirms the carbon framework of the molecule. | Signals are consistent with the benzisoxazolone ring carbons. |
| HRMS | Determines exact molecular weight and elemental formula. | Provides confirmation of the compound's chemical formula. |
| X-ray Crystallography | Provides definitive 3D structure. | Future Opportunity: To determine precise bond lengths, angles, and crystal packing. mdpi.com |
| 2D NMR (COSY, HMBC) | Unambiguous signal assignment. | Future Opportunity: To correlate proton and carbon signals for complex derivatives. |
Prospects for Computational Chemistry in Predicting Novel Reactivities and Applications
Computational chemistry offers a powerful, predictive lens through which to study this compound. By modeling its electronic structure, researchers can anticipate its behavior in chemical reactions and predict the properties of yet-to-be-synthesized derivatives.
Mapping Electrostatic Potential: Calculating the electrostatic potential surface can identify the electron-rich and electron-deficient regions of the molecule. mdpi.com This can predict the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts.
Frontier Molecular Orbital (FMO) Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the compound's reactivity in pericyclic reactions and its electronic properties for material science applications.
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states and energy profiles of potential reactions. This would allow for the rationalization of observed reactivity and the prediction of feasibility for unexplored pathways before attempting them in the lab. For instance, modeling the relative energy barriers for substitution at different positions could explain observed regioselectivity. mdpi.commdpi.com
Emerging Applications in Synthetic Chemistry and Material Innovation
The primary application of this compound is as a versatile chemical building block. Its ability to undergo further functionalization makes it a valuable precursor for more complex molecules with potential applications in diverse fields.
Medicinal Chemistry Scaffolds: The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs. rkmmanr.orgnih.gov By using this compound as a starting point, novel derivatives can be synthesized and screened for a wide range of biological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties. evitachem.comnih.gov
Organic Electronics: The fused aromatic system and the potential for extensive derivatization make this compound and its derivatives interesting candidates for research in organic electronics. The introduction of various aryl or heteroaryl groups via cross-coupling could be used to tune the electronic properties (e.g., HOMO/LUMO levels) for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Related brominated benzothiadiazole compounds serve as key intermediates in the synthesis of photovoltaic materials. evitachem.com
Functional Dyes and Sensors: Modification of the core structure could lead to the development of novel dyes. The introduction of specific functional groups could also enable its use as a chemical sensor, where binding to a target analyte would induce a change in its photophysical properties (e.g., color or fluorescence).
Q & A
Q. What are the common synthetic routes for 7-Bromobenzo[c]isoxazol-3(1H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves halogenation of a precursor (e.g., benzo[c]isoxazol-3(1H)-one) using brominating agents like (N-bromosuccinimide) or under controlled conditions. A two-step approach may include cyclization of nitroso intermediates, as seen in analogous compounds (e.g., tandem nitroso-ene/intramolecular cyclization for benzo[c]isoxazol-imines) . Optimization involves:
- Temperature control : Reactions often proceed at 180°C in polar aprotic solvents (e.g., MeCN) to avoid side reactions .
- Catalyst selection : Lewis acids (e.g., ) can enhance regioselectivity, though some methods achieve high yields without catalysts .
- Purification : Silica gel flash chromatography (e.g., 100% ethyl acetate) isolates the product efficiently .
Table 1 : Comparison of Synthetic Approaches for Analogous Halogenated Isoxazoles
| Compound | Method | Yield | Key Conditions | Reference |
|---|---|---|---|---|
| 7-Iodobenzo[c]isoxazol | Two-step halogenation | 62% | , 180°C | |
| 7-Bromo-3-chlorobenzo[d]isoxazole | Direct bromination/chlorination | 10% | , , RT |
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- and NMR : Critical for confirming regiochemistry. For example, NMR of 6-bromo analogs shows distinct aromatic proton splitting (e.g., δ 7.65 ppm for H-5 in benzo[d]isoxazoles) .
- HRMS (EI/ESI) : Validates molecular weight (e.g., , MW 214.02) and isotopic patterns .
- IR Spectroscopy : Confirms carbonyl () and isoxazole ring vibrations (~1650–1750 cm) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though limited data exists for brominated derivatives .
Advanced Questions
Q. How does the bromine substituent at the 7-position influence the electronic structure and reactivity of benzo[c]isoxazol-3(1H)-one derivatives compared to other halogenated analogs?
- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the isoxazole ring, enhancing reactivity in nucleophilic substitutions. Compared to iodine (higher polarizability) or chlorine (weaker EWG effect), bromine balances reactivity and stability:
- Electrophilic Aromatic Substitution : Bromine directs incoming electrophiles to meta positions, unlike iodine’s ortho/para preference .
- Coordination Chemistry : Bromine’s moderate electronegativity allows interactions with metal catalysts (e.g., Pd in cross-coupling), unlike chlorine .
Table 2 : Substituent Effects on Reactivity
| Halogen (X) | Electronegativity | Key Reactivity |
|---|---|---|
| Br | 2.96 | Enhanced SNAr, Suzuki coupling |
| I | 2.66 | Oxidative instability, Stille coupling |
| Cl | 3.16 | Limited cross-coupling activity |
Q. What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, DFT studies on nitroso-ene cyclization pathways identified transition states with .
- Molecular Docking : Screens interactions with enzymes (e.g., acetylcholinesterase) by aligning the bromine moiety with hydrophobic pockets .
- MD Simulations : Assess stability of protein-ligand complexes over time (e.g., RMSD < 2 Å over 100 ns) .
Q. In cases of contradictory biological activity data across studies, what experimental approaches can validate the inhibitory potential of this compound against specific enzymes?
- Methodological Answer :
- Enzyme Assays : Use standardized protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) with positive controls (e.g., donepezil) to ensure reproducibility .
- SAR Studies : Compare brominated derivatives with chloro/iodo analogs to isolate electronic vs. steric effects. For example, 7-bromo derivatives show 10-fold higher than 7-chloro in DAAO inhibition .
- Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., D-amino acid oxidase) to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
